2-METHYL-[4,5'-BIPYRIMIDIN]-6-AMINE
Overview
Description
2-Methyl-4,5’-bipyrimidin-6-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5’-bipyrimidin-6-amine can be achieved through various synthetic routes. One common method involves the reaction of substituted benzamidines with substituted 2-benzylidenemalononitriles under simple reaction conditions . Another approach includes the use of anilines, aryl ketones, and DMSO as a methine equivalent promoted by potassium persulfate (K₂S₂O₈) to provide 4-arylpyrimidines . Additionally, a ZnCl₂-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Industrial Production Methods
Industrial production methods for 2-Methyl-4,5’-bipyrimidin-6-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5’-bipyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
2-Methyl-4,5’-bipyrimidin-6-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4,5’-bipyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: This compound is known for its presence in cooked meats and its potential carcinogenic properties.
2-Aminopyrimidine derivatives: These compounds exhibit various biological activities, including antitrypanosomal and antiplasmodial effects.
Uniqueness
2-Methyl-4,5’-bipyrimidin-6-amine is unique due to its specific substitution pattern and the resulting chemical and biological properties
Properties
Molecular Formula |
C9H9N5 |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-methyl-6-pyrimidin-5-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H9N5/c1-6-13-8(2-9(10)14-6)7-3-11-5-12-4-7/h2-5H,1H3,(H2,10,13,14) |
InChI Key |
DURNQAAKCPUUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CN=CN=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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